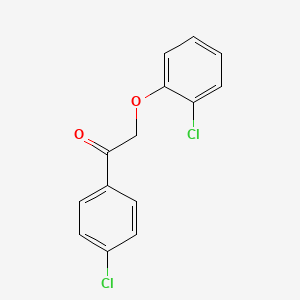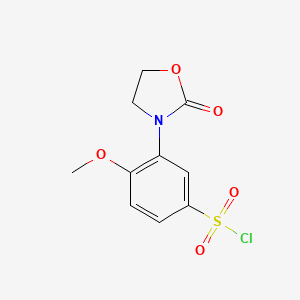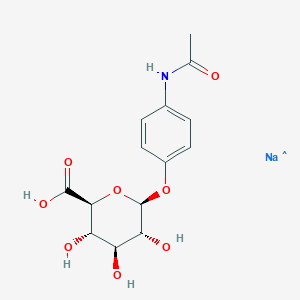
4-Acetamidophenyl beta-D-glucuronide, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamidophenyl beta-D-glucuronide, sodium salt, also known as paracetamol glucuronide, is a metabolite of acetaminophen. This compound is formed when acetaminophen undergoes glucuronidation, a process mediated by specific isoforms of UDP-glucuronosyltransferase (UGT) enzymes. It is commonly used as a reference material in urine and plasma analysis to indicate hepatotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl beta-D-glucuronide, sodium salt typically involves the glucuronidation of acetaminophen. This process can be carried out using UDP-glucuronic acid as the glucuronide donor and UGT enzymes as catalysts. The reaction is usually performed in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C. The product is then purified using chromatographic techniques .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale enzymatic glucuronidation. The process is optimized for high yield and purity, often using recombinant UGT enzymes and continuous flow reactors to enhance efficiency. The final product is isolated and purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl beta-D-glucuronide, sodium salt primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to acetaminophen and glucuronic acid under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Conjugation: Enzymatic reactions using UDP-glucuronic acid and UGT enzymes.
Major Products Formed
Hydrolysis: Acetaminophen and glucuronic acid.
Conjugation: Formation of the glucuronide conjugate from acetaminophen and UDP-glucuronic acid.
Scientific Research Applications
4-Acetamidophenyl beta-D-glucuronide, sodium salt has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of acetaminophen metabolites.
Biology: Studied for its role in the metabolism and detoxification of acetaminophen.
Medicine: Used in pharmacokinetic studies to understand the metabolism of acetaminophen and its potential hepatotoxic effects.
Industry: Employed in the development of diagnostic assays for liver function and drug metabolism
Mechanism of Action
The primary mechanism of action of 4-Acetamidophenyl beta-D-glucuronide, sodium salt involves its formation through the glucuronidation of acetaminophen. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety from UDP-glucuronic acid to acetaminophen. The resulting glucuronide conjugate is more water-soluble and can be excreted in the urine, thereby aiding in the detoxification and elimination of acetaminophen from the body .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenyl sulfate: Another major metabolite of acetaminophen formed through sulfation.
N-acetyl-p-benzoquinone imine (NAPQI): A toxic metabolite of acetaminophen formed through oxidation.
Acetaminophen cysteine conjugate: Formed through the conjugation of acetaminophen with cysteine.
Uniqueness
4-Acetamidophenyl beta-D-glucuronide, sodium salt is unique in its role as a non-toxic metabolite that facilitates the safe excretion of acetaminophen. Unlike NAPQI, which is hepatotoxic, this glucuronide conjugate is a detoxification product that helps prevent liver damage. Its formation is a crucial step in the metabolism of acetaminophen, distinguishing it from other metabolites that may have different toxicological profiles .
Properties
Molecular Formula |
C14H17NNaO8 |
|---|---|
Molecular Weight |
350.28 g/mol |
InChI |
InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/t9-,10-,11+,12-,14+;/m0./s1 |
InChI Key |
PERXBABUPIAVKQ-CYRSAHDMSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


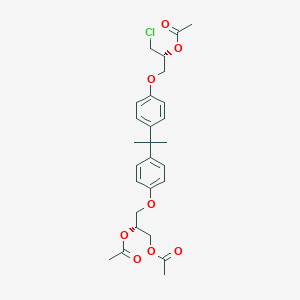

![1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B12823722.png)
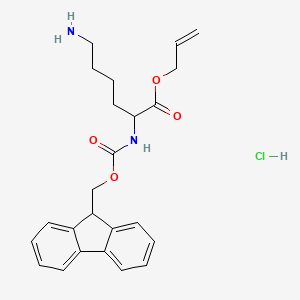

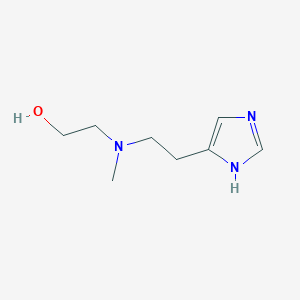
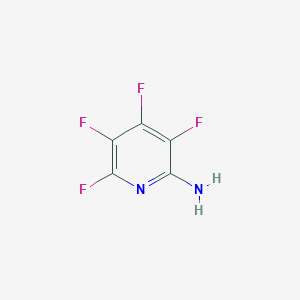
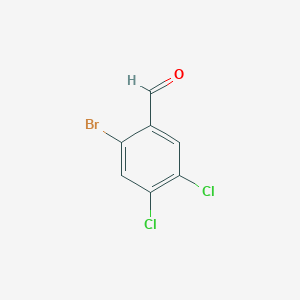
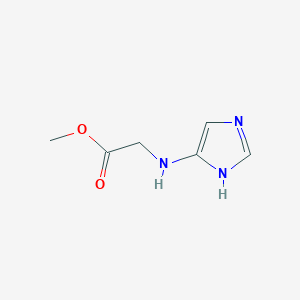
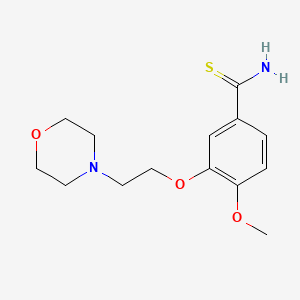
![3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)
![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
